REACTION_CXSMILES
|
[CH2:1]([N:5]1[C:11](=[O:12])[O:10][C:8](=O)[C:7]2=[CH:13][CH:14]=[CH:15][CH:16]=[C:6]12)[CH:2]([CH3:4])[CH3:3].[H-].[Na+].C(OCC)(=O)[CH2:20][C:21]([O:23][CH2:24][CH3:25])=[O:22]>>[OH:10][C:8]1[C:7]2[C:6](=[CH:16][CH:15]=[CH:14][CH:13]=2)[N:5]([CH2:1][CH:2]([CH3:3])[CH3:4])[C:11](=[O:12])[C:20]=1[C:21]([O:23][CH2:24][CH3:25])=[O:22] |f:1.2|
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Name
|
|
Quantity
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0.3 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)N1C=2C(C(=O)OC1=O)=CC=CC2
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Name
|
|
Quantity
|
0.138 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OCC)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
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OC1=C(C(N(C2=CC=CC=C12)CC(C)C)=O)C(=O)OCC
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |